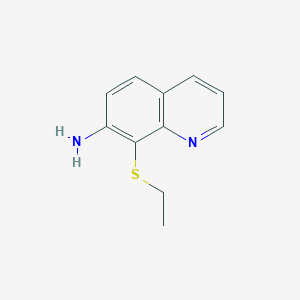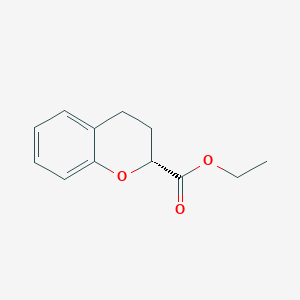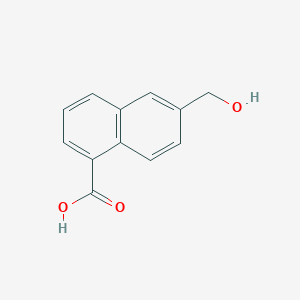
2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or using a catalytic amount of acid or base to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The pyrazolone ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Oxidation: Oxidized pyrazolone derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials,
Properties
CAS No. |
1245149-28-3 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7N3O3/c13-9-5-6-10-11(9)7-1-3-8(4-2-7)12(14)15/h1-4,6H,5H2 |
InChI Key |
DWZHKXYGTISQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



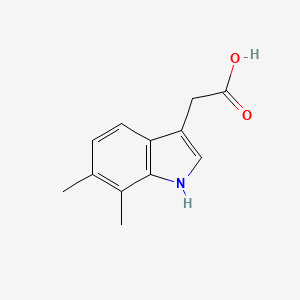
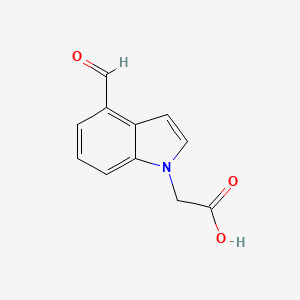
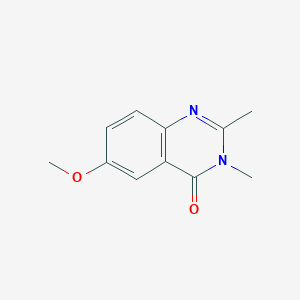
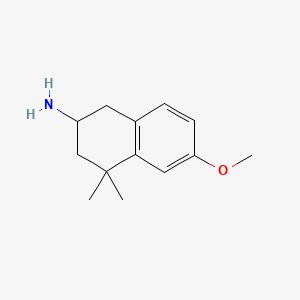

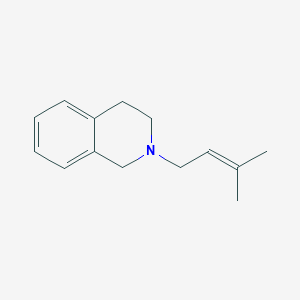

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)


